molecular formula C74H122N12O14S B237035 Dansylisocyclosporin A CAS No. 134998-06-4

Dansylisocyclosporin A

Katalognummer B237035
CAS-Nummer: 134998-06-4
Molekulargewicht: 1435.9 g/mol
InChI-Schlüssel: PEESMJPKWWGPHE-OHYPFYFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dansylisocyclosporin A (DICA) is a synthetic analog of the immunosuppressive drug cyclosporine A (CsA). DICA has been synthesized to overcome the limitations of CsA, such as its low solubility in water and its tendency to form aggregates. DICA has been used extensively in scientific research to study the mechanism of action of CsA and to develop new drugs for the treatment of immune-related diseases.

Wirkmechanismus

CsA and its analogs, including Dansylisocyclosporin A, bind to CypA and inhibit its peptidyl-prolyl cis-trans isomerase (PPIase) activity. This leads to the inhibition of calcineurin, a calcium-dependent phosphatase that is involved in T-cell activation and cytokine production. The inhibition of calcineurin results in the suppression of the immune response, which is why CsA and its analogs are used as immunosuppressive drugs.
Biochemical and Physiological Effects:
This compound has been shown to have similar biochemical and physiological effects as CsA. This compound inhibits the activation of T-cells and the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). This compound has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

Dansylisocyclosporin A has several advantages for lab experiments. It is a synthetic analog of CsA, which means that it can be easily synthesized and purified. This compound has similar binding affinity to CypA as CsA, which makes it a useful tool for studying the mechanism of action of CsA. However, this compound also has some limitations. This compound is less potent than CsA, which means that higher concentrations are needed to achieve the same level of inhibition. This compound is also less soluble in water than CsA, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of Dansylisocyclosporin A in scientific research. One direction is the development of new CsA analogs with improved solubility and bioavailability. Another direction is the use of this compound in combination with other drugs to enhance its immunosuppressive effects. This compound could also be used to study the role of CypA in other physiological processes, such as protein folding and trafficking. Finally, this compound could be used to develop new drugs for the treatment of immune-related diseases, such as autoimmune disorders and transplant rejection.

Synthesemethoden

Dansylisocyclosporin A is synthesized by reacting dansyl chloride with isocyclosporin A in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

Dansylisocyclosporin A has been used in scientific research to study the mechanism of action of CsA and to develop new drugs for the treatment of immune-related diseases. This compound has been shown to bind to the same target protein as CsA, cyclophilin A (CypA), with similar affinity. This compound has also been used to develop new CsA analogs with improved solubility and bioavailability.

Eigenschaften

CAS-Nummer

134998-06-4

Molekularformel

C74H122N12O14S

Molekulargewicht

1435.9 g/mol

IUPAC-Name

5-(dimethylamino)-N-[30-ethyl-34-[(Z)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-33-yl]-N-methylnaphthalene-1-sulfonamide

InChI

InChI=1S/C74H122N12O14S/c1-27-29-32-48(15)64-63(86(26)101(98,99)59-36-31-33-51-52(59)34-30-35-54(51)79(18)19)68(91)77-53(28-2)70(93)80(20)41-60(87)81(21)55(37-42(3)4)67(90)78-61(46(11)12)73(96)82(22)56(38-43(5)6)66(89)75-49(16)65(88)76-50(17)69(92)83(23)57(39-44(7)8)71(94)84(24)58(40-45(9)10)72(95)85(25)62(47(13)14)74(97)100-64/h27,29-31,33-36,42-50,53,55-58,61-64H,28,32,37-41H2,1-26H3,(H,75,89)(H,76,88)(H,77,91)(H,78,90)/b29-27-

InChI-Schlüssel

PEESMJPKWWGPHE-OHYPFYFLSA-N

Isomerische SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)N(C)S(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)C(C)C/C=C\C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)N(C)S(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)C(C)CC=CC)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Kanonische SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)N(C)S(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)C(C)CC=CC)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Synonyme

dansylisocyclosporin A

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.